molecular formula C9H9NS B3427162 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile CAS No. 57021-54-2

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile

Cat. No. B3427162
CAS RN: 57021-54-2
M. Wt: 163.24 g/mol
InChI Key: IOQNRXMIUGPZRP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile (THBC) is a heterocyclic compound belonging to the benzothiophene family. It is a colorless, crystalline solid with a molecular weight of 154.2 g/mol, and is soluble in common organic solvents. THBC has been studied extensively in recent years due to its wide range of applications in scientific research. In particular, THBC has been used as a building block for synthesizing various compounds, and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodology

Reactions with Substituted Benzylidenemalononitriles

  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile is used in reactions with substituted benzylidenemalononitriles to yield benzothienopyrimidine derivatives. This process is significant for generating (E,Z)-mixtures and isolating (Z)- and (E)-isomers, showcasing the compound's versatility in organic synthesis (Youssef, 2009).

Microwave Irradiation Synthesis of Schiff Bases

  • Utilizing microwave irradiation, Schiff bases incorporating thiophene-3-carbonitrile were synthesized, offering a rapid and efficient synthetic route. These compounds were evaluated for their antibacterial activities, indicating the potential pharmaceutical applications of derivatives (Khan et al., 2013).

Antioxidant Activity

  • The compound has been used to synthesize derivatives with antioxidant activity, highlighting its role in developing potential therapeutic agents (Aghekyan et al., 2020).

Biological Activity

Antimicrobial Activity

  • Derivatives synthesized from 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile exhibit promising antibacterial and antifungal activities, underscoring the compound's utility in discovering new antimicrobials (Shetty et al., 2009).

Pharmacological Properties

  • Novel thiophene derivatives synthesized from this compound have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting its importance in developing new therapeutic drugs (Amr et al., 2010).

Material Science

Electrochemical Properties

  • The compound's electrochemical properties have been explored, revealing its potential applications in material science, particularly in electrochromic devices and sensors (Abaci et al., 2016).

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQNRXMIUGPZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481558
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile

CAS RN

57021-54-2, 113529-95-6
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57021-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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